senkyunolide I

Übersicht

Beschreibung

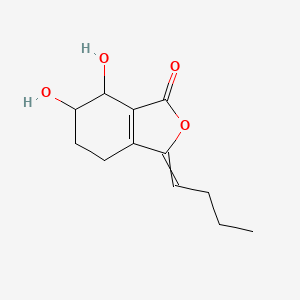

senkyunolide I: is a chemical compound with the molecular formula C₁₂H₁₆O₄. It is a derivative of benzofuran and is known for its unique structure, which includes a butylidene group and two hydroxyl groups on a tetrahydrobenzofuran ring. This compound is also referred to as Senkyunolide H in some contexts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of senkyunolide I typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-butylidenephthalide with dihydroxybenzene derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The butylidene group can be reduced to a butyl group using reducing agents such as sodium borohydride.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of butyl-substituted benzofuran derivatives.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry: senkyunolide I is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to interact with various biological targets, making it a candidate for further investigation in drug development .

Medicine: Preliminary studies suggest that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation pathways is of particular interest .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of senkyunolide I involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, modulating the activity of enzymes and receptors. The butylidene group can interact with hydrophobic pockets in proteins, influencing their conformation and activity. Overall, the compound’s effects are mediated through its ability to modulate oxidative stress and inflammation pathways .

Vergleich Mit ähnlichen Verbindungen

Senkyunolide I: Another derivative of benzofuran with similar structural features but different biological activities.

Ligustilide: A related compound with a similar core structure but different substituents, known for its anti-inflammatory properties.

Butylidenephthalide: A precursor in the synthesis of this compound, with distinct chemical properties.

Uniqueness: Its dual hydroxyl groups and butylidene moiety provide a versatile platform for chemical modifications and biological interactions .

Biologische Aktivität

Senkyunolide I (SI) is a natural phthalide predominantly found in traditional Chinese medicinal plants, particularly Ligusticum chuanxiong and Angelica sinensis. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, antioxidant, and neuroprotective effects. This article reviews the pharmacological properties of this compound, supported by data tables and recent research findings.

Phytochemistry and Pharmacokinetics

This compound is characterized by its stability under various conditions (heat, acid, oxygen) and its ability to cross the blood-brain barrier (BBB). Research indicates that SI has a large volume of distribution (1.32 L/kg) and is moderately bound in plasma (54% unbound) . The metabolic pathway primarily involves phase II metabolism, with hepatic glucuronidation being a key process .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution | 1.32 L/kg |

| Plasma Protein Binding | 54% unbound |

| Clearance Mechanism | UGT2B15-mediated hepatic glucuronidation |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various models. For instance, in a murine model of sepsis-associated encephalopathy, SI treatment improved survival rates and decreased inflammatory markers in the hippocampus .

Neuroprotective Effects

Research has demonstrated that SI promotes the proliferation of neural stem/progenitor cells (NS/PCs), enhancing their potential to differentiate into mature neurons. This effect is mediated through the activation of signaling pathways such as PI3K/Akt and Wnt/β-catenin . In vitro studies indicated that SI treatment increased cell proliferation while decreasing differentiation in NS/PCs .

Analgesic Properties

This compound has been reported to exhibit analgesic effects, making it a candidate for pain management therapies. It acts by modulating various pain pathways and reducing the perception of pain through its anti-inflammatory actions .

Case Studies

- Sepsis-Associated Encephalopathy : In a study involving a murine model, SI was shown to improve cognitive dysfunction associated with sepsis by attenuating neuroinflammation and enhancing survival rates .

- Neural Stem Cell Proliferation : Another investigation revealed that SI significantly increased the proliferation of NS/PCs while inhibiting their differentiation, suggesting its potential use in regenerative medicine for brain injuries .

Eigenschaften

IUPAC Name |

3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNGMIQSXNGHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.